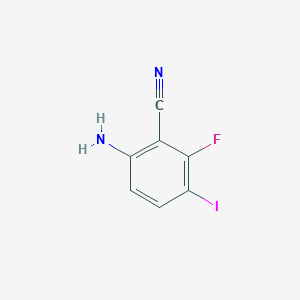

6-Amino-2-fluoro-3-iodobenzonitrile

説明

6-Amino-2-fluoro-3-iodobenzonitrile is a multifunctional aromatic compound that contains an amino group, a cyano group, a fluorine atom, and an iodine atom on a benzene ring. The presence of these functional groups makes it a valuable intermediate for various chemical syntheses, particularly in the pharmaceutical industry due to its potential for creating a wide range of derivatives and bioactive molecules.

Synthesis Analysis

The synthesis of related aminobenzonitriles has been demonstrated through a chemoselective aminocyanation process, which involves the direct addition of aryl cyanamides to arynes. This method allows for the simultaneous incorporation of amino and cyano groups by cleaving inert N-CN bonds, resulting in 1,2-bifunctional aminobenzonitriles . Another approach for synthesizing aminobenzonitriles is the palladium-catalyzed tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes, which can introduce both cyano and amino functionalities in one step . Although these methods do not directly describe the synthesis of 6-amino-2-fluoro-3-iodobenzonitrile, they provide valuable insights into potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of aminobenzonitriles can influence their chemical behavior, including intramolecular charge transfer (ICT). For instance, the planarized aminobenzonitrile NTC6 exhibits fast and efficient ICT and dual fluorescence in various solvents, a property not observed in related molecules with different substituents . This suggests that the planarity and substituent positioning in aminobenzonitriles are crucial for their electronic properties. The molecular structure of 6-amino-2-fluoro-3-iodobenzonitrile, with its specific arrangement of substituents, would likely exhibit unique electronic characteristics as well.

Chemical Reactions Analysis

The presence of amino and cyano groups in aminobenzonitriles allows for diverse post-synthetic functionalizations. These functionalities can participate in various chemical reactions, leading to the formation of important derivatives such as drug molecules and fused heterocycles . The fluorine and iodine atoms in 6-amino-2-fluoro-3-iodobenzonitrile would further enhance its reactivity, providing additional sites for chemical transformations and the potential for creating a wide array of structurally diverse compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-amino-2-fluoro-3-iodobenzonitrile are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, 2-fluoro-6-iodobenzoic acid is described as a loose white crystal with high purity and confirmed structure by MS and 1HNMR . The fluorine and iodine substituents are likely to influence the compound's melting point, solubility, and stability. The amino and cyano groups would contribute to the compound's reactivity and potential for forming hydrogen bonds, impacting its solubility and interaction with other molecules.

科学的研究の応用

Organic Synthesis and Material Science

- The synthesis of 3-Bromo-2-fluorobenzoic acid from a related compound, 2-amino-6-fluorobenzonitrile, showcases the utility of halogenated benzonitriles in organic synthesis, offering low-cost and mild reaction conditions suitable for industrial-scale production (Zhou Peng-peng, 2013).

- A recyclable fluorous oxime was used in the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, demonstrating the environmental benefits of using halogenated benzonitriles in green chemistry (W. Ang et al., 2013).

Radiopharmaceuticals and Diagnostic Imaging

- Novel radiosynthesis methods employing halogenated benzonitriles have been developed for the production of radiopharmaceuticals like 6-18F-fluoro-l-DOPA, used in neurologic and oncologic PET imaging. These methods offer higher specific activity and efficiency compared to traditional approaches, facilitating large-scale production (F. Wagner et al., 2009); (L. Libert et al., 2013).

Advanced Materials and Photoinitiation Systems

- Innovative biphenyl and terphenyl derivatives based on 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile have been explored as photoredox photoinitiating systems for 3D printing photopolymerization processes. These compounds show promise in enabling high-efficiency polymerization under mild conditions, demonstrating the role of halogenated benzonitriles in the development of new materials (Tomal et al., 2019).

Quantum Chemical Investigations

- Quantum chemical studies on 2-amino-6-fluorobenzothiazole, a compound structurally related to 6-amino-2-fluoro-3-iodobenzonitrile, provide insights into its vibrational, NMR, and electronic spectra, contributing to our understanding of the electronic effects induced by fluoro and amino groups. Such studies are crucial for designing compounds with targeted properties for various applications (V. Arjunan et al., 2011).

特性

IUPAC Name |

6-amino-2-fluoro-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYRGTVCZLTGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-fluoro-3-iodobenzonitrile | |

CAS RN |

1000577-82-1 | |

| Record name | 6-Amino-2-fluoro-3-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)

![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)

![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)

![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)